(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-2-fluoroacetophenone.
Reduction: The ketone group of 3-chloro-2-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Resolution: The racemic mixture of the amine is resolved to obtain the (1S)-enantiomer.
Hydrochloride Formation: Finally, the (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is treated with hydrochloric acid to form the 2hcl salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Chloro-2-fluorophenyl)ethan-1-one: A related compound with a ketone group instead of amine groups.
3-Chloro-2-fluoroaniline: A simpler compound with only one amine group.
Uniqueness
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H12Cl3FN2 |
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Molecular Weight |
261.5 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m1../s1 |
InChI Key |
VXZZAIMCSKFMJX-XCUBXKJBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)[C@@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
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